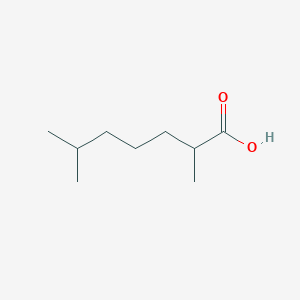

2,6-Dimethylheptanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide DL-2,6-diméthylheptanoïque peut être synthétisé par diverses voies de synthèse. Une méthode courante implique l’alkylation de l’acide heptanoïque avec de l’iodure de méthyle en présence d’une base forte comme l’hydrure de sodium . La réaction a généralement lieu sous reflux, et le produit est purifié par distillation ou recristallisation.

Méthodes de production industrielle

Dans les milieux industriels, l’acide DL-2,6-diméthylheptanoïque est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs à écoulement continu pour garantir la qualité et le rendement constants du produit . Les conditions de réaction sont optimisées pour maximiser l’efficacité et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

L’acide DL-2,6-diméthylheptanoïque subit diverses réactions chimiques, notamment :

Substitution : Le composé peut subir des réactions de substitution où le groupe carboxyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Chlorure de thionyle pour convertir le groupe carboxyle en chlorure d’acyle.

Principaux produits formés

Oxydation : Cétones ou aldéhydes.

Réduction : Alcools.

Substitution : Chlorures d’acyle.

Applications de la recherche scientifique

L’acide DL-2,6-diméthylheptanoïque a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

DL-2,6-dimethyl Heptanoic Acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a substrate in enzymatic reactions.

Biology: The compound inhibits the growth of Vibrio fischeri, making it useful in microbiological studies.

Medicine: It is studied for its potential therapeutic effects and as a precursor in drug synthesis.

Mécanisme D'action

L’acide DL-2,6-diméthylheptanoïque exerce ses effets en inhibant des enzymes et des voies métaboliques spécifiques. Par exemple, il inhibe la croissance de Vibrio fischeri en interférant avec la membrane cellulaire bactérienne et les processus métaboliques . Le composé agit comme un substrat pour l’acyl-CoA déshydrogénase, qui joue un rôle crucial dans le métabolisme des acides gras .

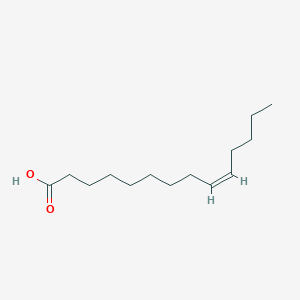

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2,6-diméthylheptanoïque : Structure similaire, mais peut avoir des propriétés fonctionnelles différentes.

Acide heptanoïque : Ne possède pas les groupes méthyle aux positions 2 et 6, ce qui entraîne un comportement chimique différent.

Acide octanoïque : A une chaîne carbonée plus longue et une réactivité différente.

Unicité

L’acide DL-2,6-diméthylheptanoïque est unique en raison de sa structure ramifiée, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la croissance bactérienne spécifique et à servir de substrat pour les réactions enzymatiques en fait un composé précieux dans diverses applications de recherche et industrielles .

Propriétés

IUPAC Name |

2,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAPKSVKYITQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975574 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-94-9 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

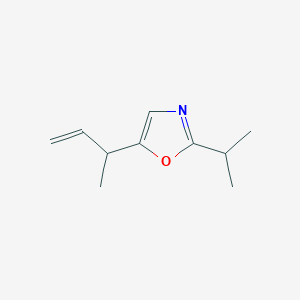

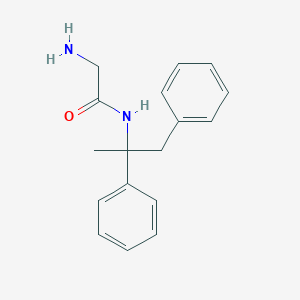

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

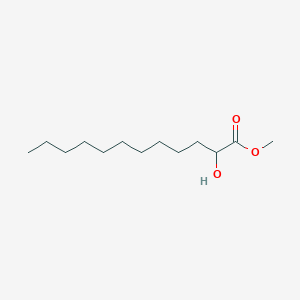

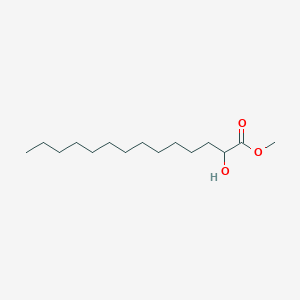

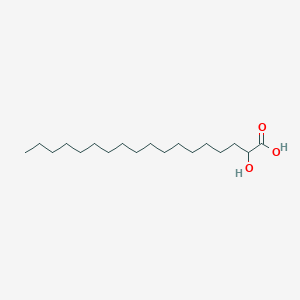

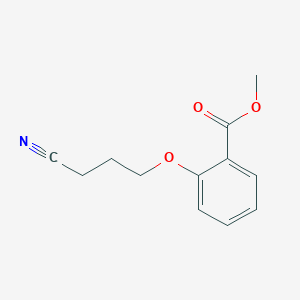

Feasible Synthetic Routes

Q1: How does 2,6-Dimethylheptanoic acid emerge in the context of fatty acid oxidation disorders?

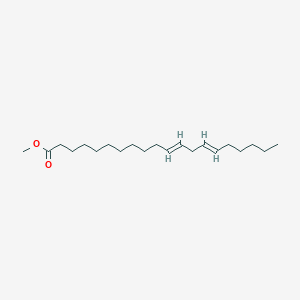

A: this compound (dMC7) is a medium branched-chain fatty acid (MCFA) that has shown potential as an anaplerotic therapy for fatty acid oxidation disorders. [] These disorders disrupt the body's ability to break down fatty acids for energy, leading to serious health problems.

Q2: How does dMC7 differ in its effects from the clinically used triheptanoin (C7)?

A: Research suggests that dMC7, along with other MCFAs like 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), can more effectively improve the profile of tricarboxylic acid cycle (TCA) intermediates compared to C7 in cells with deficient fatty acid β-oxidation. [] This improved TCA cycle profile suggests a more efficient energy production pathway.

Q3: What specific metabolic improvements have been observed with dMC7 treatment in deficient cell lines?

A: In a study using fibroblasts from patients with various fatty acid oxidation disorders, dMC7 treatment led to increased levels of several key TCA cycle intermediates. Notably, succinate levels were higher in cells deficient in carnitine palmitoyltransferase II (CPT II) and very long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, malate and glutamate levels were consistently higher in VLCAD, LCHAD, TFP, and CPT II deficient cells treated with dMC7 compared to C7. []

Q4: Besides its potential therapeutic applications, how else has dMC7 been studied?

A: this compound has also been identified as a metabolite in the bacterial degradation of pristane, a branched-chain alkane found in crude oil. [] This highlights the compound's role in biological systems beyond human metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.